4-Cyclopropyl-3-mehtoxyphenylboronic acid
CAS No.: 1840935-61-6
Cat. No.: VC2842169
Molecular Formula: C10H13BO3
Molecular Weight: 192.02 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1840935-61-6 |
|---|---|
| Molecular Formula | C10H13BO3 |
| Molecular Weight | 192.02 g/mol |
| IUPAC Name | (4-cyclopropyl-3-methoxyphenyl)boronic acid |
| Standard InChI | InChI=1S/C10H13BO3/c1-14-10-6-8(11(12)13)4-5-9(10)7-2-3-7/h4-7,12-13H,2-3H2,1H3 |
| Standard InChI Key | AVOKMNUATASWQT-UHFFFAOYSA-N |
| SMILES | B(C1=CC(=C(C=C1)C2CC2)OC)(O)O |
| Canonical SMILES | B(C1=CC(=C(C=C1)C2CC2)OC)(O)O |
Introduction
Chemical Identity and Basic Properties
4-Cyclopropyl-3-methoxyphenylboronic acid is identified by the CAS number 1840935-61-6 and possesses the molecular formula C10H13BO3, corresponding to a molecular weight of 192.02 g/mol. The IUPAC name for this compound is (4-cyclopropyl-3-methoxyphenyl)boronic acid, indicating the specific positions of the functional groups on the phenyl ring. This boronic acid derivative features a cyclopropyl group at the para position (C-4) and a methoxy group at the meta position (C-3) relative to the boronic acid functionality.
Applications in Organic Synthesis
4-Cyclopropyl-3-methoxyphenylboronic acid, like other boronic acids, serves as a valuable building block in various organic synthetic transformations, particularly in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
The primary application of boronic acids like 4-cyclopropyl-3-methoxyphenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, which are crucial for forming carbon-carbon bonds between aryl or vinyl groups. This palladium-catalyzed reaction allows for the connection of the aryl group from the boronic acid to another aryl or vinyl halide or triflate, creating complex organic structures that would be difficult to synthesize through other means.
Pharmaceutical Applications
Boronic acids and their derivatives serve as important intermediates in pharmaceutical synthesis. The specific combination of cyclopropyl and methoxy substituents on the phenyl ring, as found in 4-cyclopropyl-3-methoxyphenylboronic acid, can contribute to the development of compounds with unique biological properties.
Similar structural motifs appear in various bioactive compounds. For instance, compounds containing cyclopropyl and isoxazole moieties have been explored as FXR agonists for treating dyslipidemia , suggesting potential areas where derivatives of our target compound might find application.
Structure-Activity Relationships
The specific arrangement of functional groups in 4-cyclopropyl-3-methoxyphenylboronic acid contributes to its chemical behavior and potential applications.
Influence of Substituents
The cyclopropyl group at the para position (C-4) introduces conformational constraints and can affect the electronic properties of the aromatic ring. Cyclopropyl groups are known to exhibit unique electronic properties due to their ring strain and can influence the reactivity of adjacent functional groups.
The methoxy group at the meta position (C-3) serves as an electron-donating group, further modifying the electronic character of the aromatic system and potentially influencing the reactivity of the boronic acid moiety.
The combined effect of these substituents distinguishes 4-cyclopropyl-3-methoxyphenylboronic acid from other boronic acid derivatives and may confer unique reactivity patterns in certain synthetic transformations.
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